5-Chloro-2-(2-furylmethoxy)aniline
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Overview
Description
5-Chloro-2-(2-furylmethoxy)aniline: is an organic compound with the molecular formula C11H10ClNO2. It is characterized by the presence of a chloro-substituted aniline group and a furylmethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-furylmethoxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-furylmethanol under specific conditions. The process generally includes the following steps:
Nitration of 5-chloro-2-nitroaniline: This step involves the nitration of 5-chloro-2-nitroaniline using a mixture of sulfuric acid and nitric acid at controlled temperatures.
Reduction of Nitro Group: The nitro group is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Etherification: The final step involves the etherification of the amine group with 2-furylmethanol under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(2-furylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
5-Chloro-2-(2-furylmethoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a biochemical tool in proteomics research to study protein interactions and functions
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-furylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furylmethoxy moiety enhances its binding affinity and specificity, while the chloro group influences its reactivity and stability .
Comparison with Similar Compounds
- 5-Chloro-2-methoxyaniline
- 2-Furylmethylaniline
- 5-Chloro-2-aminophenol
Comparison:
- 5-Chloro-2-methoxyaniline: Similar structure but lacks the furylmethoxy group, resulting in different reactivity and applications.
- 2-Furylmethylaniline: Contains the furylmethoxy group but lacks the chloro substitution, affecting its chemical properties.
- 5-Chloro-2-aminophenol: Contains a hydroxyl group instead of the furylmethoxy group, leading to different biological activities .
5-Chloro-2-(2-furylmethoxy)aniline stands out due to its unique combination of a chloro-substituted aniline and a furylmethoxy moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-(furan-2-ylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILWHAXCDMOCJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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